2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Overview
Description
“2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 175168-77-1 . It has a molecular weight of 237.65 . The IUPAC name for this compound is 2-[2-(trifluoromethyl)phenyl]cyclopropylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring with an amine group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.65 . The compound is stored at room temperature and its physical form is a powder .Scientific Research Applications
Cyclopropane Derivatives in Drug Development
Cyclopropane derivatives play a significant role in drug development due to their unique chemical properties and biological activities. The activation of methylene groups adjacent to cyclopropane rings can lead to various synthetic transformations, offering a direct approach towards carbonylcyclopropanes. This method allows for efficient syntheses while adhering to the principles of atom economy and avoiding unnecessary synthetic stages. The oxidation of cyclopropane-containing compounds into cyclopropylketones is a notable example, utilizing powerful oxidants like ozone, dioxiranes, CrO3, and catalytic systems based on transition metals. Such transformations are instrumental in creating new molecules with potential therapeutic applications (Sedenkova et al., 2018).
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBVQWSVKIOFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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